molecular formula C8H7BrOS B1604940 S-(p-Bromophenyl) thioacetate CAS No. 28122-76-1

S-(p-Bromophenyl) thioacetate

Cat. No. B1604940
CAS RN: 28122-76-1
M. Wt: 231.11 g/mol
InChI Key: ZILDXZXTWVSRDE-UHFFFAOYSA-N
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Description

“S-(p-Bromophenyl) thioacetate” is a chemical compound with the molecular formula C8H7BrOS and a molecular weight of 231.11 . It is used in scientific research and has diverse applications, including the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.


Synthesis Analysis

Thioacetates, such as “S-(p-Bromophenyl) thioacetate”, can be synthesized using water as a solvent . This method is simple, efficient, and fast, making it an interesting starting point for synthesizing other organosulfur compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “S-(p-Bromophenyl) thioacetate” are not found in the search results, thioacetates in general are known to be precursors of thiols and can be used to synthesize other organosulfur compounds .


Physical And Chemical Properties Analysis

“S-(p-Bromophenyl) thioacetate” has a melting point of 51-55°C and a boiling point of 96°C at 1 mm Hg . Its density is predicted to be 1.57±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

S-(p-Bromophenyl) thioacetate is utilized in the synthesis of various heterocyclic compounds, which are crucial in developing antimicrobial agents. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized for use as antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Modification of Polymers

Another significant application is in the field of polymer science, where reactions of halodeoxycelluloses with thiols in aqueous solutions have been studied. This research provides insights into the modification of cellulose, a vital polymer, to enhance its properties for various applications (Aoki et al., 1995).

Optical and Photophysical Properties

The compound has also been explored in tuning the optical properties and enhancing solid-state emission of poly(thiophene)s. This application is critical in the development of materials for optoelectronic devices, showcasing the impact of molecular control on the materials' properties (Li et al., 2002).

Catalysis and Nanoparticle Synthesis

In catalysis, S-(p-Bromophenyl) thioacetate derivatives have been utilized to develop palladium(II) complexes, which serve as catalysts for C-C and C-O coupling reactions. These findings are essential for the synthesis of complex organic molecules and have implications in pharmaceutical manufacturing (Singh & Singh, 2017).

Anticonvulsant and Anti-inflammatory Agents

Furthermore, derivatives of S-(p-Bromophenyl) thioacetate have been synthesized and evaluated as anticonvulsant and anti-inflammatory agents. This research highlights the therapeutic potential of these compounds in treating neurological disorders and inflammation (Severina et al., 2020).

properties

IUPAC Name

S-(4-bromophenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILDXZXTWVSRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182398
Record name Acetic acid, thio-, S-(p-bromophenyl) ester
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(p-Bromophenyl) thioacetate

CAS RN

28122-76-1
Record name Ethanethioic acid, S-(4-bromophenyl) ester
Source CAS Common Chemistry
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Record name Acetic acid, thio-, S-(p-bromophenyl) ester
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Record name S-(p-Bromophenyl) thioacetate
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Record name Acetic acid, thio-, S-(p-bromophenyl) ester
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Record name 4-Bromophenylthioacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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